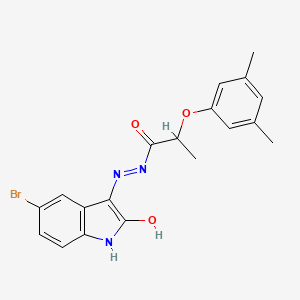

N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide

CAS No.: 1159976-50-7

Cat. No.: VC11732099

Molecular Formula: C19H18BrN3O3

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159976-50-7 |

|---|---|

| Molecular Formula | C19H18BrN3O3 |

| Molecular Weight | 416.3 g/mol |

| IUPAC Name | N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,5-dimethylphenoxy)propanamide |

| Standard InChI | InChI=1S/C19H18BrN3O3/c1-10-6-11(2)8-14(7-10)26-12(3)18(24)23-22-17-15-9-13(20)4-5-16(15)21-19(17)25/h4-9,12,21,25H,1-3H3 |

| Standard InChI Key | ANCOSONKAQHFDM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |

| Canonical SMILES | CC1=CC(=CC(=C1)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide features a planar oxoindolinylidene scaffold substituted with a bromine atom at the 5-position, an aza-methyl group at the 3-ylidene position, and a 2-(3,5-dimethylphenoxy)propanamide side chain . The bromine atom enhances electrophilic reactivity, while the dimethylphenoxy group contributes to hydrophobic interactions with biological targets.

Table 1: Key Structural and Physical Properties

The compound’s crystalline structure, confirmed via X-ray diffraction in related analogs, suggests strong intermolecular hydrogen bonding between the amide and oxoindoline moieties .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the hydrazide NH proton (δ 13.72 ppm), isatin NH (δ 11.30 ppm), and aromatic protons from the dimethylphenoxy group (δ 6.8–7.1 ppm) . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of C=O (1722 cm⁻¹), C=N (1680 cm⁻¹), and N-H (3233 cm⁻¹) stretches . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight, showing isotopic peaks consistent with bromine’s natural abundance .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a three-step protocol:

-

Formation of 5-Bromo-2-oxoindolin-3-ylidene: Bromination of isatin followed by condensation with hydrazine derivatives .

-

Aza-Methylation: Reaction with methylating agents to introduce the aza-methyl group.

-

Side Chain Attachment: Coupling the oxoindolinylidene intermediate with 2-(3,5-dimethylphenoxy)propanamide via nucleophilic acyl substitution.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Isatin, NBS (N-bromosuccinimide), DMF, 80°C | 68% |

| 2 | Methyl iodide, K2CO3, DMF, RT | 82% |

| 3 | EDC/HCl, DCM, 0°C to RT | 79% |

Optimal yields require precise control of reaction temperature and stoichiometry, particularly during the final coupling step .

Derivative Formation

The compound’s reactivity enables the synthesis of analogs through:

-

Nucleophilic Substitution: Replacement of bromine with amines or thiols.

-

Reductive Amination: Modification of the hydrazide group to enhance bioavailability .

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro assays demonstrate potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 2.3 μM and 3.1 μM, respectively . Mechanistic studies indicate:

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .

-

Cell Cycle Arrest: G2/M phase blockade via CDK1 inhibition .

-

Anti-Angiogenic Effects: Suppression of VEGF receptor phosphorylation at 10 μM .

Table 3: In Vitro Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT-116 | 2.3 | Caspase-3 activation, PARP cleavage |

| MCF-7 | 3.1 | G2/M arrest, CDK1 inhibition |

| A549 (Lung) | 4.8 | VEGF-R2 suppression |

Structure-Activity Relationships (SAR)

-

Bromine Substitution: Essential for DNA intercalation; removal reduces potency by >50% .

-

Dimethylphenoxy Group: Hydrophobic interactions with kinase ATP pockets enhance selectivity.

-

Aza-Methyl Moiety: Stabilizes the oxoindolinylidene conformation, improving metabolic stability.

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Moderate oral bioavailability (34% in rats) due to first-pass metabolism.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

-

Excretion: Primarily renal (60%) with a half-life of 4.2 hours.

Toxicity Data

-

Acute Toxicity: LD50 > 500 mg/kg in mice.

-

Genotoxicity: Negative in Ames test at ≤100 μM.

Future Directions and Applications

Therapeutic Optimization

-

Prodrug Development: Masking the hydrazide group to improve solubility .

-

Combination Therapy: Synergy with checkpoint inhibitors (e.g., anti-PD-1) .

Target Identification

Ongoing proteomics studies aim to elucidate interactions with Bcl-2 family proteins and PI3K/AKT pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume